

Application of Carbon Oxides in Modified Atmosphere Packaging: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbon oxide*

Cat. No.: *B1173338*

[Get Quote](#)

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the principles and applications of **carbon oxides**—specifically carbon dioxide (CO₂) and carbon monoxide (CO)—in modified atmosphere packaging (MAP). It includes detailed application notes, experimental protocols, and quantitative data to guide research and development in food preservation and shelf-life extension.

Application Notes

Modified atmosphere packaging is a technique used to extend the shelf life of perishable food products.^[1] This is achieved by altering the gaseous environment inside the packaging to slow down the natural processes of spoilage.^{[1][2]} Carbon dioxide and, in some cases, carbon monoxide are key components of the gas mixtures used in MAP.

Carbon Dioxide (CO₂) in MAP

Carbon dioxide is the primary antimicrobial agent in most MAP applications. Its primary functions are to inhibit the growth of aerobic bacteria and molds, which are common causes of food spoilage.^{[2][3]}

Mechanism of Action:

- Microbial Inhibition: CO₂ dissolves in the water phase of the food to form carbonic acid (H₂CO₃), which lowers the pH of the food product.[3][4] This acidic environment is inhospitable to many spoilage microorganisms, particularly gram-negative bacteria like *Pseudomonas*.[1]
- Metabolic Disruption: Carbonic acid can penetrate microbial cell membranes and disrupt intracellular pH balance and enzymatic activities, further inhibiting microbial growth.
- Slowing Respiration: In the case of fresh produce, elevated CO₂ levels, in conjunction with reduced oxygen, can slow down the respiration rate, delaying ripening and senescence.[5][6]

Applications:

CO₂ is widely used for a variety of food products, including:

- Raw and cooked meats and fish: Typically used in concentrations of 25-40% to inhibit bacterial growth.[1]
- Bakery goods and some cheeses: Can be used in concentrations up to 100% to significantly extend the mold-free shelf life.[1][4]
- Fresh fruits and vegetables: Used to slow down respiration and ripening processes.[3][5]
- Ready meals and combination products.[1]

Considerations:

- Package Collapse: High concentrations of CO₂ can be absorbed by the food product, leading to a pressure drop and subsequent package collapse. To counteract this, an inert filler gas like nitrogen (N₂) is often used.[1][4]
- Product Damage: Excessive levels of CO₂ can cause damage to plant and muscle tissues, leading to discoloration and excessive drip.[1]

Carbon Monoxide (CO) in MAP

Carbon monoxide is used in MAP primarily for its ability to stabilize the red color of meat.[7][8] Its application is more controversial than that of CO₂ and is not permitted in all regions, such as

the European Union.[8][9][10]

Mechanism of Action:

- Color Stabilization: CO reacts with myoglobin, the pigment responsible for the red color in meat, to form a stable, bright cherry-red pigment called carboxymyoglobin.[8] This prevents the oxidation of myoglobin to metmyoglobin, which has an undesirable brown color.[7]
- Inhibition of Lipid Oxidation: By creating a low-oxygen environment, the inclusion of CO can help to reduce lipid oxidation, which can lead to off-flavors and rancidity.[9]

Applications:

The primary application of CO in MAP is for fresh red meat, including beef, pork, and lamb.[11] It helps to maintain an appealing color for a longer duration, which is a significant factor in consumer purchasing decisions.[7]

Controversy and Safety Concerns:

The main concern with the use of CO in meat packaging is that the stable red color can mask the visual signs of spoilage.[7][8][9] This could potentially mislead consumers about the freshness and safety of the product.[9][12] However, regulatory bodies like the U.S. Food and Drug Administration (FDA) have deemed its use as "Generally Recognized as Safe" (GRAS) when used at low concentrations (typically around 0.4%) and with proper handling and adherence to shelf-life guidelines.[7][13]

Quantitative Data: Typical Gas Compositions in MAP

The optimal gas mixture for MAP depends on the specific food product. The following table summarizes typical gas compositions for various food categories.

Food Product	O ₂ (%)	CO ₂ (%)	N ₂ (%)	CO (%)	Key Considerations
Red Meat	0-0.5	20-30	70-80	0.4	Low O ₂ and the addition of CO maintains red color and inhibits aerobic bacteria. [9] [12]
Poultry	0	25-40	60-75	0	High CO ₂ inhibits spoilage organisms.
Fish (Lean)	0	40-60	40-60	0	High CO ₂ is effective against Gram-negative aerobic bacteria.
Fish (Fatty)	0-5	40	55-60	0	Low O ₂ is necessary to prevent lipid oxidation.
Hard Cheeses	0	100	0	0	100% CO ₂ is effective in preventing mold growth. [4]
Bakery Products	0	50-100	0-50	0	High CO ₂ extends

					mold-free shelf life. [1]
Fresh Produce (e.g., Lettuce)	1-5	2-15	80-95	0	Low O ₂ and elevated CO ₂ slow respiration and enzymatic browning. [14] [15]
Dried Foods (e.g., Potato Chips)	0	0	100	0	100% N ₂ prevents oxidative rancidity and provides cushioning. [14]

Experimental Protocols

This section outlines key experimental protocols for evaluating the efficacy of different MAP gas compositions.

Protocol for Evaluating the Effect of MAP on the Shelf Life of Fresh Meat

Objective: To determine the effect of a specific gas mixture (e.g., 0.4% CO, 30% CO₂, 69.6% N₂) on the microbiological, chemical, and sensory characteristics of fresh beef steaks during refrigerated storage.

Materials:

- Fresh beef loin steaks of uniform thickness
- MAP machine capable of flushing and sealing with the desired gas mixture

- High-barrier packaging film
- Incubators set at refrigeration temperature (e.g., 4°C)
- Microbiological media (e.g., Plate Count Agar for total viable count, Violet Red Bile Glucose Agar for Enterobacteriaceae)
- Colorimeter (e.g., Minolta Chroma Meter)
- pH meter
- Thiobarbituric acid reactive substances (TBARS) assay kit for lipid oxidation analysis
- Trained sensory panel

Procedure:

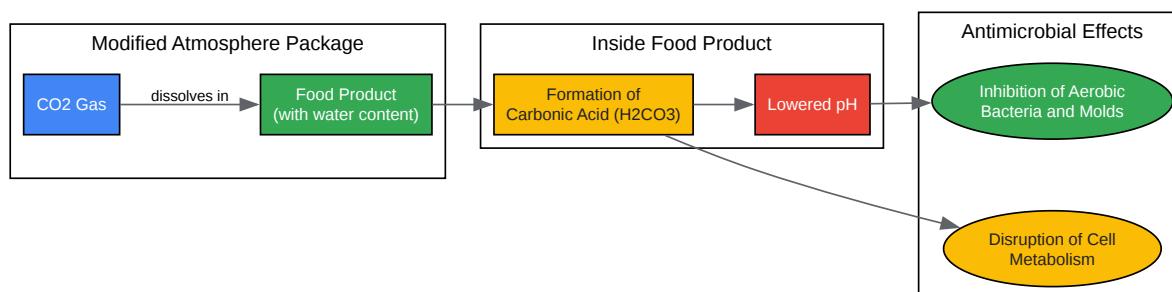
- Sample Preparation: Cut beef loin into steaks of uniform size and weight. Randomly assign steaks to different packaging treatments (e.g., MAP with CO, high-oxygen MAP, and vacuum packaging as a control).
- Packaging: Place each steak into a high-barrier tray. Use the MAP machine to flush the package with the specified gas mixture and heat-seal it.
- Storage: Store the packaged steaks in a refrigerated incubator at a constant temperature (e.g., 4°C) in the dark.
- Sampling: At regular intervals (e.g., days 0, 3, 7, 10, 14), remove a subset of packages from each treatment group for analysis.
- Microbiological Analysis:
 - Aseptically open the package and take a sample of the meat.
 - Perform serial dilutions and plate onto appropriate microbiological media.
 - Incubate the plates and count the colonies to determine the microbial load (CFU/g).

- Physicochemical Analysis:
 - Color: Measure the surface color of the steak at multiple locations using a colorimeter to determine L* (lightness), a* (redness), and b* (yellowness) values.
 - pH: Homogenize a meat sample with distilled water and measure the pH.
 - Lipid Oxidation: Perform a TBARS assay to quantify the level of malondialdehyde, a secondary product of lipid oxidation.
- Sensory Evaluation:
 - Present cooked samples to a trained sensory panel in a controlled environment.
 - Panelists will evaluate attributes such as aroma, flavor, tenderness, juiciness, and overall acceptability using a structured scale.
- Data Analysis: Analyze the collected data using appropriate statistical methods to determine significant differences between the packaging treatments over time.

Protocol for Headspace Gas Analysis

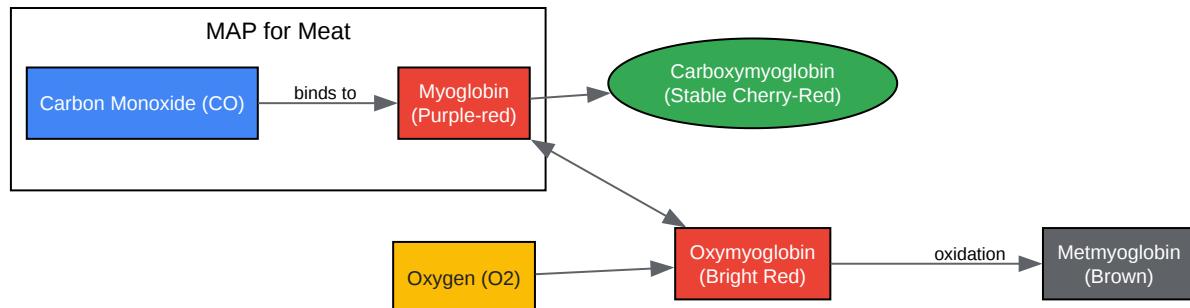
Objective: To verify the gas composition inside the sealed MAP packages over the storage period.

Materials:

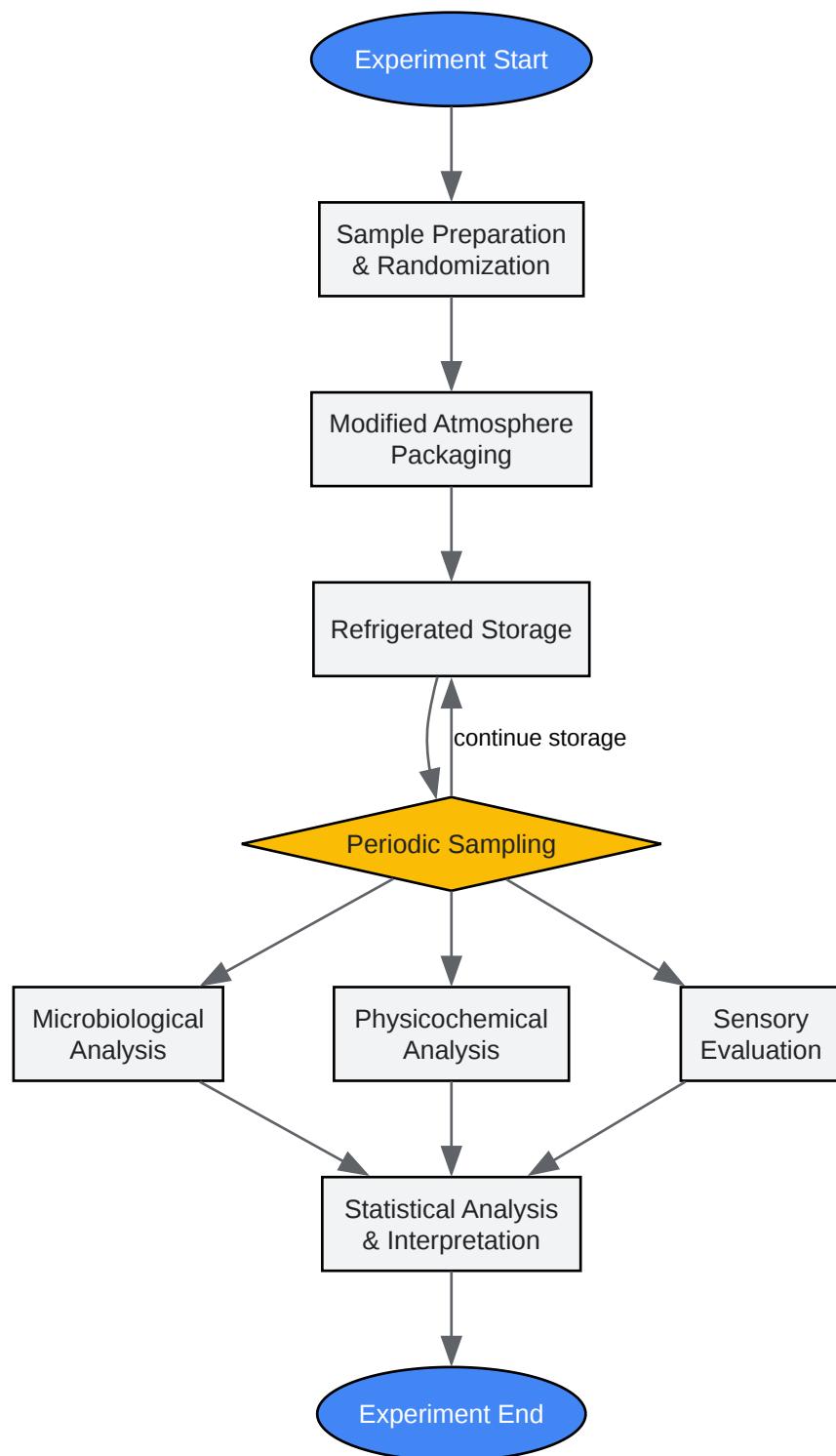

- Headspace gas analyzer (with sensors for O₂, CO₂, and CO)
- Septa (self-sealing adhesive foam)
- Syringe

Procedure:

- Calibration: Calibrate the headspace gas analyzer according to the manufacturer's instructions using certified gas mixtures.
- Sampling:


- Affix a septum to the surface of the MAP package.
- Insert the needle of the gas analyzer's syringe through the septum into the headspace of the package.
- Draw a gas sample into the analyzer.
- Measurement: The analyzer will automatically measure and display the concentrations of O₂, CO₂, and CO in the headspace.
- Recording: Record the gas composition for each package at each sampling time point.

Visualizations


[Click to download full resolution via product page](#)

Caption: Mechanism of CO₂ antimicrobial action in MAP.

[Click to download full resolution via product page](#)

Caption: Mechanism of CO color stabilization in meat MAP.

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating MAP effectiveness.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Modified atmosphere packaging - 'The carbon dioxide effect' - a blog from Campden BRI [campdenbri.co.uk]
- 2. foodtech.folio3.com [foodtech.folio3.com]
- 3. ramdon.com [ramdon.com]
- 4. The Role of Carbon Dioxide in Modified Atmosphere - Packaging Gateway [packaging-gateway.com]
- 5. Carbon Dioxide Technology in Food Preservation [felixinstruments.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. supplysidesj.com [supplysidesj.com]
- 8. FDA asked to rescind use of carbon monoxide for meats [foodnavigator-usa.com]
- 9. Carbon Monoxide in Meat and Fish Packaging: Advantages and Limits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. airproducts.com.tw [airproducts.com.tw]
- 11. food.ec.europa.eu [food.ec.europa.eu]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. meatscience.org [meatscience.org]
- 14. co2meter.com [co2meter.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Carbon Oxides in Modified Atmosphere Packaging: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1173338#application-of-carbon-oxides-in-modified-atmosphere-packaging>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com